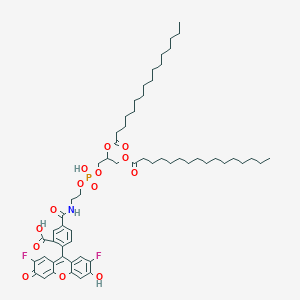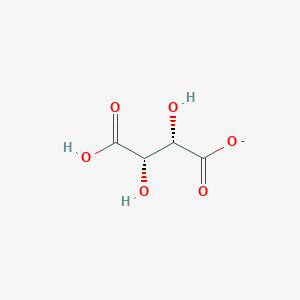
1-Eicosanoyl-2-hexadecanoyl-sn-glycero-3-phosphocholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-icosanoyl-2-palmitoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 36:0 where the acyl substituents at positions 1 and 2 are icosanoyl and palmitoyl respectively. It is a phosphatidylcholine 36:0 and a 1-acyl-2-hexadecanoyl-sn-glycero-3-phosphocholine. It derives from a 1-icosanoyl-sn-glycero-3-phosphocholine and an icosanoic acid.
Wissenschaftliche Forschungsanwendungen
Physical Chemical Characteristics
1-Eicosanoyl-2-hexadecanoyl-sn-glycero-3-phosphocholine has been studied for its physical chemical characteristics. One study focused on the critical micellar concentration of this compound and its analogs, utilizing a variety of analytical techniques like NMR, gas liquid chromatography, and surface tension procedures. It was observed that these compounds would likely be present as monomolecular species in the concentrations commonly used in biological studies, suggesting diverse biological activities (Kramp et al., 1984).
Phase Properties in Bilayers
The phase properties of lipid bilayers containing variants of 1-Eicosanoyl-2-hexadecanoyl-sn-glycero-3-phosphocholine have been examined. One study used fluorescent probes to investigate the mixing properties of phosphatidylcholine and phosphatidylethanolamine in liquid-crystalline phases. Findings suggested enhanced lateral mobility and domain formation within these bilayers (Ahn & Yun, 1999).
Structure and Phase Behavior
Investigations into the structure and phase behavior of 1-Eicosanoyl-2-hexadecanoyl-sn-glycero-3-phosphocholine in aqueous media have provided insights into its properties at the air−water interface and in aqueous dispersions. Techniques like small-angle X-ray scattering and Raman spectroscopy have been used to study these characteristics, contributing to our understanding of lipid molecular arrangements in different phases (Meglio et al., 2000).
Interaction with Viral Peptides
The interaction of 1-Eicosanoyl-2-hexadecanoyl-sn-glycero-3-phosphocholine with viral peptides has been another area of research. For instance, a study explored the interaction between a hepatitis G virus peptide and phospholipid membranes, which can deepen our understanding of viral mechanisms and potential therapeutic targets (Sanchez-Martin et al., 2010).
Gene Expression Influences
Research has also been conducted on how oxidized forms of phospholipids, related to 1-Eicosanoyl-2-hexadecanoyl-sn-glycero-3-phosphocholine, affect gene expression. This includes understanding their impact on genes related to atherosclerosis and inflammation, which is crucial for cardiovascular disease research (Koller et al., 2014).
Eigenschaften
Produktname |
1-Eicosanoyl-2-hexadecanoyl-sn-glycero-3-phosphocholine |
|---|---|
Molekularformel |
C44H88NO8P |
Molekulargewicht |
790.1 g/mol |
IUPAC-Name |
[(2R)-2-hexadecanoyloxy-3-icosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-25-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-24-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3/t42-/m1/s1 |
InChI-Schlüssel |
JJSZXCSTFDBBBZ-HUESYALOSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3aR,5aR,5bR,11aS)-3a,5a,5b,8,8,11a-hexamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene](/img/structure/B1263772.png)


![1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B1263781.png)

![2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfonatoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B1263785.png)




![1-[(9Z)-octadecenoyl]-2-docosanoyl-sn-glycero-3-phosphocholine](/img/structure/B1263792.png)
![(2R,8S,19Z)-5,8-dihydroxy-2-{[(9Z)-octadec-9-enoyl]oxy}-5,11-dioxo-4,6,10-trioxa-5lambda(5)-phosphaoctacos-19-en-1-yl (9Z)-octadec-9-enoate](/img/structure/B1263793.png)
